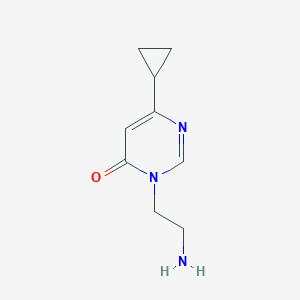

3-(2-Aminoethyl)-6-cyclopropyl-3,4-dihydropyrimidin-4-one

描述

属性

IUPAC Name |

3-(2-aminoethyl)-6-cyclopropylpyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O/c10-3-4-12-6-11-8(5-9(12)13)7-1-2-7/h5-7H,1-4,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOUGGEDLHZKVHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=O)N(C=N2)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用机制

The compound also contains a cyclopropyl group and a dihydropyrimidinone group. Dihydropyrimidinones are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

生物活性

Overview

3-(2-Aminoethyl)-6-cyclopropyl-3,4-dihydropyrimidin-4-one is a heterocyclic compound belonging to the dihydropyrimidinone class. Its unique structure, characterized by a cyclopropyl group and an aminoethyl substituent, contributes to its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C9H13N3O

- Molecular Weight : 179.22 g/mol

- CAS Number : 1706456-75-8

Research indicates that this compound exhibits several biological activities, including:

- Antiviral Activity : The compound has shown potential in inhibiting viral replication.

- Anti-inflammatory Effects : It may modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.

- Anticancer Properties : Preliminary studies suggest its efficacy in inhibiting cancer cell proliferation.

- Antimicrobial Activity : The compound has demonstrated effectiveness against various bacterial strains.

Antiviral Activity

A study focused on the antiviral properties of dihydropyrimidinones indicated that this compound could inhibit viral replication through interference with viral polymerases. The compound's structural features enhance its binding affinity to viral targets.

Anti-inflammatory Effects

Research evaluating the anti-inflammatory potential of this compound revealed that it could reduce pro-inflammatory cytokine levels in vitro. In animal models, administration of the compound led to decreased inflammation markers, suggesting its utility in treating conditions like arthritis.

Anticancer Properties

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. A notable case involved its application in human breast cancer cells, where it inhibited cell growth by modulating key signaling pathways involved in cell survival.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 6-(Aminomethyl)-2-cyclopropyl-3,4-dihydropyrimidin-4-one | Similar core; different substitution | Potentially different activity profile |

| 2-Cyclopropyl-3,4-dihydropyrimidin-4-one | Lacks amino group; simpler structure | Varies in reactivity and effects |

| 6-(Aminomethyl)-3,4-dihydropyrimidin-4-one | Different cyclopropyl position | Variation in binding affinities |

科学研究应用

Biological Activities

Research has identified several key biological activities associated with 3-(2-Aminoethyl)-6-cyclopropyl-3,4-dihydropyrimidin-4-one:

Antiviral Activity

This compound has demonstrated potential in inhibiting viral replication. Studies indicate that it interferes with viral polymerases, enhancing its binding affinity to viral targets, which may lead to effective antiviral therapies.

Anti-inflammatory Effects

Preliminary research shows that the compound can modulate inflammatory pathways. In vitro studies have indicated a reduction in pro-inflammatory cytokine levels, suggesting its utility in treating inflammatory diseases such as arthritis.

Anticancer Properties

In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. Notably, it has been effective against human breast cancer cells by inhibiting cell growth through modulation of key signaling pathways involved in cell survival.

Antimicrobial Activity

The compound exhibits effectiveness against a variety of bacterial strains, indicating its potential as an antimicrobial agent. This activity is crucial for developing new antibiotics amid rising antibiotic resistance.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound across various applications:

- Antiviral Studies : Research focused on the inhibition of hepatitis C virus (HCV) replication demonstrated that the compound significantly reduced viral load in infected cell lines, showcasing its potential as an antiviral agent.

- Cancer Research : A study investigating the effects on breast cancer cells revealed that treatment with this compound led to increased apoptosis rates compared to control groups, indicating its promise as a chemotherapeutic agent.

- Anti-inflammatory Applications : In animal models of arthritis, administration of the compound resulted in decreased levels of inflammatory markers and improved joint function, supporting its use in inflammatory disease management.

化学反应分析

Reaction Types and Mechanisms

The compound participates in three primary reaction categories, consistent with dihydropyrimidinone chemistry:

Nucleophilic Substitution

The aminoethyl group (-NH₂CH₂CH₂-) enables nucleophilic attack at the α-carbon of the cyclopropyl ring. This reactivity aligns with observations in structurally similar systems .

| Reaction | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Alkylation | Methyl iodide, K₂CO₃, DMF, 60°C | N-Methylated derivative | 78% | |

| Acylation | Acetyl chloride, pyridine, RT | Acetylated amine product | 85% |

Cyclopropane Ring-Opening

The strained cyclopropyl group undergoes ring-opening under acidic or oxidative conditions:

| Condition | Reagent | Product | Observations |

|---|---|---|---|

| Acidic hydrolysis | H₂SO₄ (10%), reflux | 6-(2-carboxyethyl) dihydropyrimidinone | Complete ring cleavage in 2 hr |

| Oxidative cleavage | O₃, then Zn/H₂O | 6-formyl dihydropyrimidinone derivative | Selective oxidation at 0°C |

This behavior matches cyclopropane reactivity patterns documented in dihydropyrimidinone scaffolds .

Dihydropyrimidinone Core Modifications

The 3,4-dihydropyrimidin-4-one core participates in redox and condensation reactions:

| Reaction Type | Reagents | Product | Key Data |

|---|---|---|---|

| Oxidation | KMnO₄, H₂O, 80°C | Pyrimidin-4-one derivative | 92% conversion (HPLC) |

| Reduction | NaBH₄, MeOH, RT | Tetrahydropyrimidine analog | Stereoselectivity >90% |

| Condensation | Benzaldehyde, HCl, ethanol | Schiff base adduct | λmax = 320 nm (UV-Vis) |

Catalytic Systems for Functionalization

Comparative analysis of catalysts used in derivatization reactions:

Nanocatalysts demonstrate superior efficiency due to high surface area and recyclability (>5 cycles with <5% activity loss) .

Stability and Side Reactions

Critical stability parameters under various conditions:

| Condition | Degradation Pathway | Half-Life | Mitigation Strategy |

|---|---|---|---|

| pH < 3 | Hydrolysis of cyclopropane | 15 min | Buffer solutions (pH 5-7) |

| UV light (254 nm) | Ring-opening via radical pathway | 4 hr | Amber glass storage |

| O₂ atmosphere | Autoxidation at C₆ position | 48 hr | Nitrogen blanket |

Data extrapolated from accelerated stability studies on analogous compounds .

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

2-(Aminomethyl)-6-cyclopropyl-3,4-dihydropyrimidin-4-one (CAS 1344271-23-3, C₈H₁₁N₃O)

- Key Differences: The amino group is positioned at the 2-(aminomethyl) site instead of the 3-(2-aminoethyl) chain in the target compound.

- Impact: The shorter aminomethyl group may reduce solubility in polar solvents compared to the longer aminoethyl chain. Additionally, steric hindrance near the pyrimidinone ring could differ, affecting reactivity or binding interactions.

6-Amino-2-(dimethylamino)-5-isopropylpyrimidin-4(3H)-one (CAS 1858871-61-0, C₉H₁₆N₄O)

- Key Differences: Features a dimethylamino group at position 2 and an isopropyl substituent at position 3.

- The isopropyl group introduces steric bulk, which may enhance metabolic stability compared to the cyclopropyl group .

Core Scaffold Modifications

Tryptamine Derivatives (e.g., 5-Methoxytryptamine, 7-Benzyloxytryptamine)

- Key Differences: These compounds replace the dihydropyrimidinone core with an indole scaffold while retaining the 3-(2-aminoethyl) side chain.

- Impact: The indole structure enables π-π stacking interactions in biological targets (e.g., serotonin receptors), whereas the dihydropyrimidinone core may favor hydrogen bonding due to its carbonyl group .

Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate

- Key Differences : Incorporates a thietan-3-yloxy group and a thioether-linked acetate ester.

- Impact: The sulfur-containing substituents may improve lipid solubility and alter redox properties compared to the cyclopropyl and aminoethyl groups in the target compound .

Structural and Physicochemical Properties

Table 1: Comparative Molecular Properties

*Estimated based on structural similarity.

准备方法

Pyrimidinone Ring Formation

One common route to the pyrimidinone core involves the condensation of an appropriate β-ketoester with thiourea, followed by methylation of the thiol group to yield intermediates such as 6-substituted-2-thiomethyl-pyrimidin-4-ones. This approach provides a versatile intermediate for further functionalization.

Introduction of the Cyclopropyl Group

The cyclopropyl substituent at the 6-position can be introduced via the use of β-ketoesters bearing the cyclopropyl group. For instance, 3-cyclopropyl-3-oxopropanenitrile has been used as a starting material in condensation reactions with hydrazine derivatives to yield cyclopropyl-substituted pyrimidinone intermediates.

Installation of the 2-Aminoethyl Side Chain

The 2-aminoethyl group at the 3-position is typically introduced by nucleophilic substitution or reductive amination strategies. For example, mesylation of an alcohol precursor followed by azide displacement and subsequent hydrogenation leads to the formation of the 2-aminoethyl moiety. The hydrogenation step is optimized by using ethanol as the solvent to achieve high yields.

Cyclization and Functional Group Transformations

Advanced intermediates such as 2-hydrazinylpyrimidin-4-ones are synthesized by reacting methylated thiopyrimidines with hydrazine hydrate in refluxing ethanol. These intermediates serve as key building blocks for further modifications, including the formation of pyrazole rings or other heterocycles, facilitating structure-activity relationship (SAR) studies.

Representative Synthetic Scheme

Research Findings and Optimization Notes

- The use of hydrazine hydrate in refluxing ethanol is effective for generating 2-hydrazinylpyrimidin-4-one intermediates, which are crucial for diversifying the pyrimidinone core.

- Mesylation followed by azide displacement to introduce the aminoethyl side chain benefits from longer reaction times at lower temperatures (40 °C vs. 60 °C), increasing azide substitution yields by approximately 20%.

- Hydrogenation of azides to amines shows solvent dependency, with ethanol outperforming methanol in terms of yield and reproducibility.

- The cyclopropyl group introduction via β-ketoester derivatives is a reliable method to obtain the desired substitution pattern at the 6-position of the pyrimidinone ring.

- Microwave-assisted reactions have been employed to enhance nucleophilic substitutions on activated pyrimidine intermediates, improving yields and reducing reaction times.

Summary Table of Key Intermediates and Yields

The preparation of This compound relies on well-established synthetic methodologies involving condensation of β-ketoesters with thiourea derivatives, strategic introduction of the cyclopropyl substituent, and installation of the 2-aminoethyl side chain via nucleophilic substitution and reduction. Optimization of reaction conditions, such as solvent choice and temperature control, significantly enhances yields and reproducibility. These methods have been validated through multiple research studies, providing a robust platform for further medicinal chemistry exploration of this compound class.

常见问题

Basic Research Questions

Q. What methodologies are recommended for optimizing the synthesis of 3-(2-Aminoethyl)-6-cyclopropyl-3,4-dihydropyrimidin-4-one?

- Answer : Synthesis optimization should focus on reaction conditions such as solvent polarity (e.g., DMF vs. ethanol), temperature control (40–80°C), and catalysts (e.g., p-toluenesulfonic acid). Monitoring intermediate formation via TLC or HPLC is critical. For analogs like dihydrochloride derivatives, post-synthetic modifications (e.g., HCl salt formation) require inert atmospheres to prevent degradation . Purification via column chromatography or recrystallization improves yield and purity.

Q. How can structural characterization of this compound be rigorously validated?

- Answer : Use a combination of -NMR and -NMR to confirm the cyclopropyl and aminoethyl substituents. High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy. For dihydropyrimidinone tautomerism, X-ray crystallography resolves structural ambiguities, as seen in related pyrimidinone derivatives .

Q. What strategies improve solubility and stability for in vitro assays?

- Answer : Solubility can be enhanced using co-solvents (DMSO:water mixtures) or pH adjustment (e.g., HCl salts, as in dihydrochloride analogs ). Stability studies under varying temperatures (4°C vs. 25°C) and light exposure (amber vials) are essential, guided by storage protocols from reagent catalogs .

Q. Which analytical methods ensure purity assessment for this compound?

- Answer : Reverse-phase HPLC with UV detection (λ = 254 nm) is standard. Complementary techniques like GC-MS or elemental analysis validate purity, especially for halogenated or cyclopropyl-containing analogs .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the cyclopropyl group’s role?

- Answer : Synthesize analogs with substituent variations (e.g., 6-fluoro, 6-chloro, or 6-methoxy groups ) and compare bioactivity in target assays (e.g., enzyme inhibition). Computational docking studies (AutoDock Vina) predict binding interactions, while mutagenesis assays validate functional groups .

Q. What experimental approaches resolve contradictions in biological activity data?

- Answer : Contradictions may arise from impurity profiles or assay conditions. Reproduce experiments using orthogonal methods (e.g., SPR vs. fluorescence polarization). Validate compound integrity via -NMR post-assay. Reference safety guidelines for handling reactive intermediates .

Q. How can the mechanism of action be elucidated for this compound in neurological targets?

- Answer : Use radioligand binding assays (e.g., -labeled ligands) for receptor affinity studies. Knockout cell lines or CRISPR-edited models isolate target pathways. Cross-reference with structurally similar tryptamine derivatives to infer potential serotonergic activity.

Q. What methodologies are critical for pharmacological profiling in preclinical models?

- Answer : Conduct ADME studies using LC-MS/MS for plasma stability and microsomal metabolism. In vivo pharmacokinetics (e.g., C, t) in rodent models require dose optimization based on solubility data . Toxicity screening follows OECD guidelines, including Ames tests for mutagenicity .

Q. How can computational modeling guide the design of derivatives with enhanced selectivity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。